2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 2-aminopyridine-3-acetimidamide, is an organic compound with a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various compounds, particularly those with a pyrazole core. It is also used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. In addition, 2-aminopyridine-3-acetimidamide has been used for various biological and biochemical studies due to its ability to interact with various enzymes, receptors, and other proteins.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives are pivotal in the synthesis of heterocyclic compounds due to their structural diversity and biological relevance. The amino group in 5-amino-pyrazoles, such as our compound of interest, can act as a synthetic handle to construct poly-substituted and fused heterocyclic scaffolds. These scaffolds are foundational structures in many pharmaceuticals and are important for their multiplex properties .
Medicinal Chemistry
In medicinal chemistry, 5-amino-pyrazoles serve as functional reagents for designing drugs. They are structurally similar to biologically active compounds and can be used to synthesize a wide range of therapeutic agents. The presence of both a pyridine and pyrazole moiety in the compound enhances its potential for bioactivity, making it a valuable tool in drug discovery .
Photophysical Applications
The unique photophysical properties of pyrazole derivatives make them suitable for applications in material science. They can be used in the development of new materials with specific light-absorption or emission characteristics, which are useful in creating advanced photonic devices .
Industrial Chemical Synthesis
Pyrazole derivatives are also used as intermediates in the synthesis of industrial chemicals. Their diverse synthetical properties allow for the production of various chemicals that are crucial in different industrial processes .
Biological Activity Studies
Some fused pyrazoles demonstrate significant biological activities. The structural complexity and the presence of nitrogen atoms make them suitable for studying interactions with biological molecules, which can lead to the development of new biological assays and diagnostic tools .
Material Science
In material science, the compound’s ability to form complex structures with exceptional properties is exploited. It can be used to create new polymers, coatings, and other materials that require specific chemical functionalities for enhanced performance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used widely in medicinal chemistry to construct diverse heterocyclic or fused heterocyclic scaffolds . These compounds have shown a wide range of pharmacological properties .
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown a wide range of pharmacological properties .
properties
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)5-8(15-16)7-3-1-2-4-14-7/h1-5H,6,13H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGXWKJHJGJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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